molecular formula C8H6ClIN2 B14069346 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine

2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine

Cat. No.: B14069346
M. Wt: 292.50 g/mol
InChI Key: ZGMBXYIGVKZEBB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method includes the chloromethylation of 5-iodoimidazo[1,2-a]pyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.

    Coupling Reactions: Products include biaryl or alkyne derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The chloromethyl and iodine groups can facilitate binding to biological targets, enhancing the compound’s efficacy .

Properties

Molecular Formula

C8H6ClIN2

Molecular Weight

292.50 g/mol

IUPAC Name

2-(chloromethyl)-5-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6ClIN2/c9-4-6-5-12-7(10)2-1-3-8(12)11-6/h1-3,5H,4H2

InChI Key

ZGMBXYIGVKZEBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)I)CCl

Origin of Product

United States

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